1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Overview
Description
The compound “1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol” is a complex organic molecule. It contains an iodine atom attached to a pyrazole ring, which is a type of aromatic heterocycle . The molecule also contains a 2-methylpropan-2-ol (also known as tert-butanol) group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The iodine atom would be attached to one of the carbon atoms in the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the iodine atom and the pyrazole ring. The iodine atom could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase its molecular weight and potentially its boiling point .Scientific Research Applications
Microwave Activation in Organic Synthesis
Microwave activation has been explored for the reaction between 1,3,5-trisubstituted pyrazole-4-carbaldehydes and 2-aminoalkan-1-oles, demonstrating the influence of aminoalcohol structure on product formation. This method could potentially apply to the synthesis of related compounds like 1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol, highlighting the efficiency of microwave-assisted reactions in organic chemistry (Papernaya et al., 2018).
Material Science and OLEDs
Research on Pt(II) complexes with pyrazolate chelates, including pyrazole derivatives, has shown significant potential in organic light emitting diodes (OLEDs) due to their photophysical properties. This work illustrates the application of pyrazole derivatives in developing efficient and mechanoluminescent OLED materials, offering a path for the use of 1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol in advanced electronic devices (Huang et al., 2013).
Structural Characterization and Analysis
The structural characterization and Hirshfeld surface analysis of pyrazoline derivatives provide detailed insights into molecular interactions and crystal packing. Such studies are crucial for understanding the properties and potential applications of pyrazole-based compounds in materials science and drug design (Delgado et al., 2020).
Potential Activity as Corrosion Inhibitors
A theoretical study on bipyrazolic-type organic compounds, which are chemically related to 1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol, has been performed to elucidate their efficiency as corrosion inhibitors. This research indicates the potential application of pyrazole derivatives in protecting metals against corrosion, emphasizing the importance of electronic structure in their activity (Wang et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-iodopyrazol-1-yl)-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-7(2,11)5-10-4-6(8)3-9-10/h3-4,11H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLQONPFZPGIPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=C(C=N1)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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